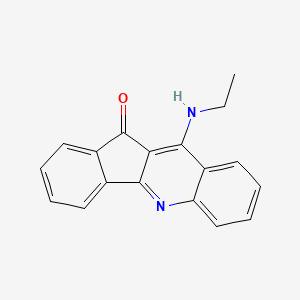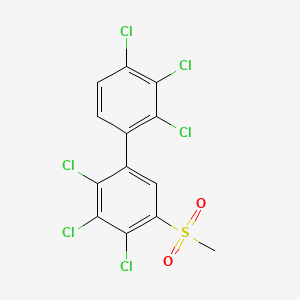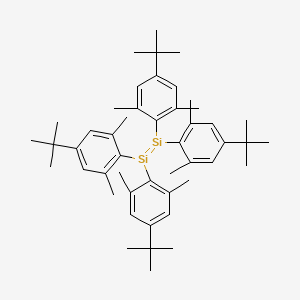
Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene is a chemical compound known for its unique structure and properties. It belongs to the class of disilenes, which are compounds containing a silicon-silicon double bond. The presence of bulky tert-butyl and dimethylphenyl groups provides steric protection to the silicon-silicon double bond, making it relatively stable compared to other disilenes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene typically involves the reduction of a suitable precursor, such as a dichlorodisilane, in the presence of a reducing agent. One common method is the reduction of Tetrakis(4-tert-butyl-2,6-dimethylphenyl)dichlorodisilane using potassium graphite (KC8) in a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reducing agent concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene can undergo various chemical reactions, including:
Oxidation: The silicon-silicon double bond can be oxidized to form silanones or siloxanes.
Reduction: Further reduction can lead to the formation of silyl radicals or silanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like molecular oxygen or ozone can be used under controlled conditions.
Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) can be used in the presence of a catalyst.
Major Products
Oxidation: Silanones, siloxanes.
Reduction: Silyl radicals, silanes.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying silicon-silicon double bonds.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Catalysis: It can be used as a ligand or catalyst in various organic transformations.
Biology and Medicine:
Mechanism of Action
The mechanism of action of Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene primarily involves the reactivity of the silicon-silicon double bond. The bulky substituents provide steric protection, allowing the compound to participate in selective reactions. The silicon-silicon double bond can interact with various molecular targets, leading to the formation of new bonds and compounds.
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(2,4-di-tert-butylphenyl)disilene
- Tetrakis(2,6-dimethylphenyl)disilene
- Tetrakis(4-tert-butylphenyl)disilene
Uniqueness
Tetrakis(4-tert-butyl-2,6-dimethylphenyl)disilene is unique due to the specific arrangement of its substituents, which provides a balance between steric protection and reactivity. This makes it more stable than some other disilenes while still being reactive enough for various chemical transformations.
Properties
CAS No. |
110698-82-3 |
|---|---|
Molecular Formula |
C48H68Si2 |
Molecular Weight |
701.2 g/mol |
IUPAC Name |
bis(4-tert-butyl-2,6-dimethylphenyl)silylidene-bis(4-tert-butyl-2,6-dimethylphenyl)silane |
InChI |
InChI=1S/C48H68Si2/c1-29-21-37(45(9,10)11)22-30(2)41(29)49(42-31(3)23-38(24-32(42)4)46(12,13)14)50(43-33(5)25-39(26-34(43)6)47(15,16)17)44-35(7)27-40(28-36(44)8)48(18,19)20/h21-28H,1-20H3 |
InChI Key |
TWYVENCVODTAIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1[Si](=[Si](C2=C(C=C(C=C2C)C(C)(C)C)C)C3=C(C=C(C=C3C)C(C)(C)C)C)C4=C(C=C(C=C4C)C(C)(C)C)C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


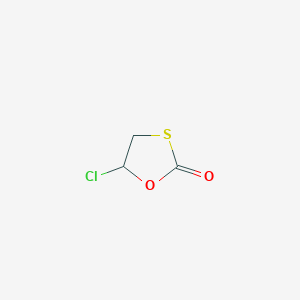


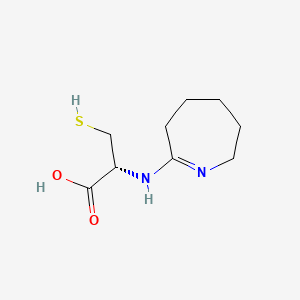
![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)
![5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B14323784.png)
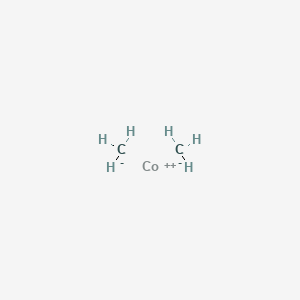
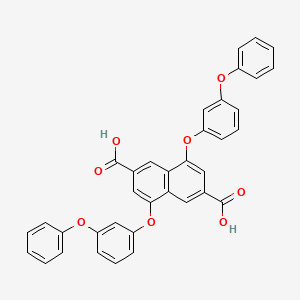
![1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide](/img/structure/B14323796.png)
![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)

